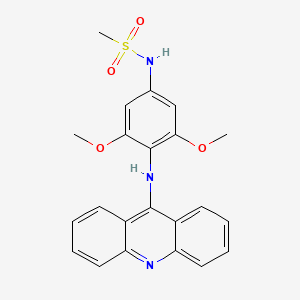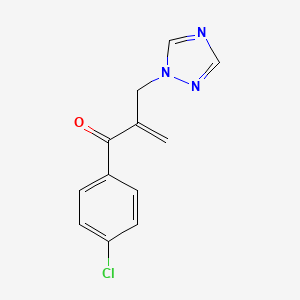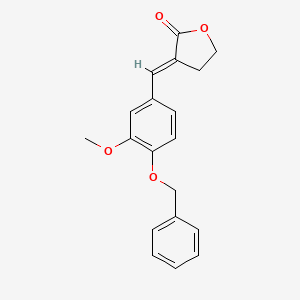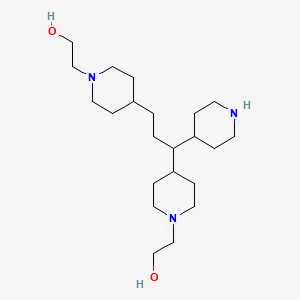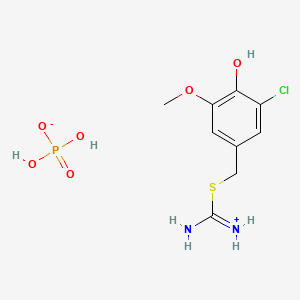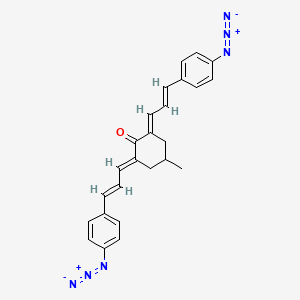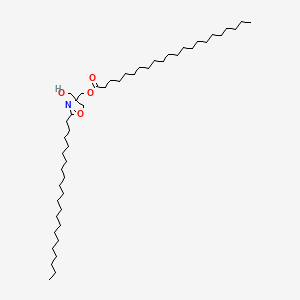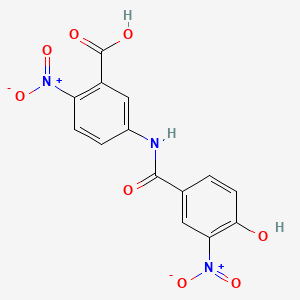
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid: is a complex organic compound characterized by the presence of nitro and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of a precursor benzoic acid derivative, followed by amide formation and further nitration. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
The compound’s ability to undergo redox reactions makes it useful in biological assays and studies related to oxidative stress and cellular metabolism.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes or pathways.
Industry
In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 2-Amino-5-nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Uniqueness
Compared to similar compounds, 5-((4-Hydroxy-5-nitrobenzoyl)amino)-2-nitrobenzoic acid has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its dual nitro groups and hydroxyl group make it particularly versatile for various applications.
Propriétés
Numéro CAS |
85136-66-9 |
|---|---|
Formule moléculaire |
C14H9N3O8 |
Poids moléculaire |
347.24 g/mol |
Nom IUPAC |
5-[(4-hydroxy-3-nitrobenzoyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H9N3O8/c18-12-4-1-7(5-11(12)17(24)25)13(19)15-8-2-3-10(16(22)23)9(6-8)14(20)21/h1-6,18H,(H,15,19)(H,20,21) |
Clé InChI |
KARHQWSVPLKNBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



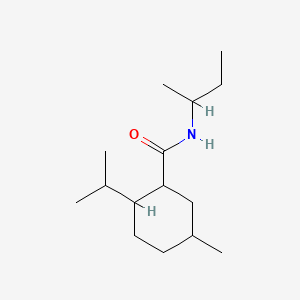
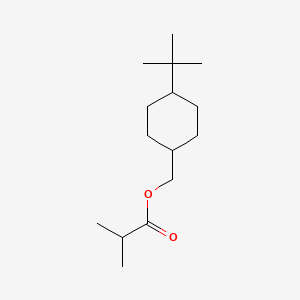

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
